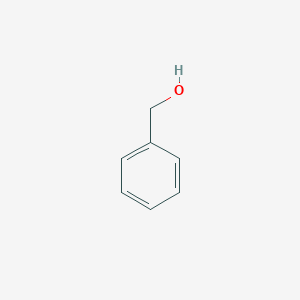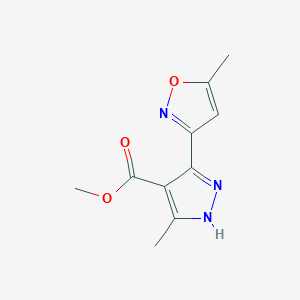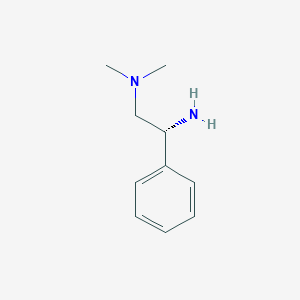
(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine
Übersicht
Beschreibung
®-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine is a chiral diamine compound with a phenyl group attached to the first carbon and two methyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine typically involves the reaction of benzylamine with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired diamine.
Industrial Production Methods
In an industrial setting, the production of ®-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation can also be employed to facilitate the reduction step, enhancing the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
®-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups, potentially forming secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine is used as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds.
Biology
The compound has potential applications in the development of chiral drugs. Its structure allows it to interact with biological molecules in a stereospecific manner, which is crucial for the efficacy and safety of pharmaceuticals.
Medicine
In medicinal chemistry, ®-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine is explored for its potential as a building block for drug molecules. Its chiral nature can be leveraged to design drugs with specific biological activities.
Industry
The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which ®-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing biological pathways and processes. For example, it may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine: The enantiomer of the compound, differing only in the spatial arrangement of atoms.
N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine: The racemic mixture containing both enantiomers.
N2,N2-Dimethyl-1-phenylethane-1,2-diamine: A similar compound with a different substitution pattern on the nitrogen atoms.
Uniqueness
®-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to induce chirality in reactions and interact stereospecifically with biological targets sets it apart from its racemic and achiral counterparts.
Eigenschaften
IUPAC Name |
(1R)-N',N'-dimethyl-1-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGAXSHDDOESHB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248403 | |
| Record name | (1R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174636-94-3 | |
| Record name | (1R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174636-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





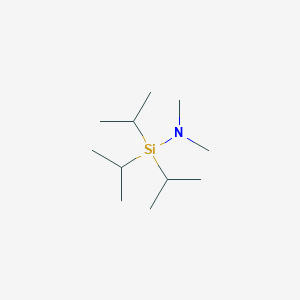

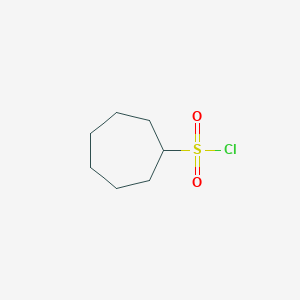
![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoicacid](/img/structure/B63696.png)


